molecular formula H6N2O B8749152 Aminoammonium hydroxide

Aminoammonium hydroxide

Cat. No. B8749152
M. Wt: 50.061 g/mol
InChI Key: IKDUDTNKRLTJSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08859547B2

Procedure details

7.1 A mixture of 14.4 g (157 mmol) of glyoxylic acid monohydrate and 50 ml (464 mmol) of isopropyl methyl ketone is heated at 120° C. with stirring for two hours. The reaction mixture is cooled to 40° C., and 70 ml of water and 12 ml of 32% aqueous ammonia solution are added. This mixture is extracted three times with dichloromethane. 7.55 ml (155 mmol) of hydrazinium hydroxide are added to the aqueous phase, and the mixture is heated at reflux for 18 hours. The reaction mixture is cooled to room temperature and extracted with dichloromethane. The organic phase is dried over sodium sulfate and evaporated. The residue is chromatographed on a silica-gel column with petroleum ether/tert-butyl methyl ether as eluent, giving 4-hydroxy-5,5,6-trimethyl-4,5-dihydro-2H-pyridazin-3-one as colourless crystals (ESI 157) and 6-isopropyl-2H-pyridazin-3-one as colourless crystals (ESI 139).
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
7.55 mL
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.[C:2]([OH:6])(=O)[CH:3]=[O:4].[CH3:7][C:8]([CH:10]([CH3:12])[CH3:11])=O.[NH3:13].[OH-].[NH3+:15]N>O>[OH:6][CH:2]1[C:10]([CH3:12])([CH3:11])[C:8]([CH3:7])=[N:15][NH:13][C:3]1=[O:4].[CH:10]([C:8]1[CH:7]=[CH:3][C:2](=[O:6])[NH:13][N:15]=1)([CH3:12])[CH3:11] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
14.4 g
Type
reactant
Smiles
O.C(C=O)(=O)O
Name
Quantity
50 mL
Type
reactant
Smiles
CC(=O)C(C)C
Step Two
Name
Quantity
7.55 mL
Type
reactant
Smiles
[OH-].[NH3+]N
Step Three
Name
Quantity
12 mL
Type
reactant
Smiles
N
Name
Quantity
70 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
with stirring for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to 40° C.
EXTRACTION
Type
EXTRACTION
Details
This mixture is extracted three times with dichloromethane
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on a silica-gel column with petroleum ether/tert-butyl methyl ether as eluent

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC1C(NN=C(C1(C)C)C)=O
Name
Type
product
Smiles
C(C)(C)C=1C=CC(NN1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08859547B2

Procedure details

7.1 A mixture of 14.4 g (157 mmol) of glyoxylic acid monohydrate and 50 ml (464 mmol) of isopropyl methyl ketone is heated at 120° C. with stirring for two hours. The reaction mixture is cooled to 40° C., and 70 ml of water and 12 ml of 32% aqueous ammonia solution are added. This mixture is extracted three times with dichloromethane. 7.55 ml (155 mmol) of hydrazinium hydroxide are added to the aqueous phase, and the mixture is heated at reflux for 18 hours. The reaction mixture is cooled to room temperature and extracted with dichloromethane. The organic phase is dried over sodium sulfate and evaporated. The residue is chromatographed on a silica-gel column with petroleum ether/tert-butyl methyl ether as eluent, giving 4-hydroxy-5,5,6-trimethyl-4,5-dihydro-2H-pyridazin-3-one as colourless crystals (ESI 157) and 6-isopropyl-2H-pyridazin-3-one as colourless crystals (ESI 139).
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
7.55 mL
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.[C:2]([OH:6])(=O)[CH:3]=[O:4].[CH3:7][C:8]([CH:10]([CH3:12])[CH3:11])=O.[NH3:13].[OH-].[NH3+:15]N>O>[OH:6][CH:2]1[C:10]([CH3:12])([CH3:11])[C:8]([CH3:7])=[N:15][NH:13][C:3]1=[O:4].[CH:10]([C:8]1[CH:7]=[CH:3][C:2](=[O:6])[NH:13][N:15]=1)([CH3:12])[CH3:11] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
14.4 g
Type
reactant
Smiles
O.C(C=O)(=O)O
Name
Quantity
50 mL
Type
reactant
Smiles
CC(=O)C(C)C
Step Two
Name
Quantity
7.55 mL
Type
reactant
Smiles
[OH-].[NH3+]N
Step Three
Name
Quantity
12 mL
Type
reactant
Smiles
N
Name
Quantity
70 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
with stirring for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to 40° C.
EXTRACTION
Type
EXTRACTION
Details
This mixture is extracted three times with dichloromethane
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on a silica-gel column with petroleum ether/tert-butyl methyl ether as eluent

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC1C(NN=C(C1(C)C)C)=O
Name
Type
product
Smiles
C(C)(C)C=1C=CC(NN1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.